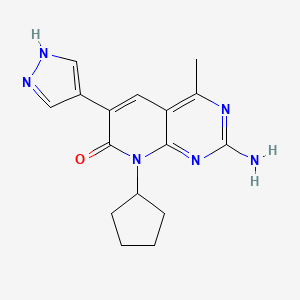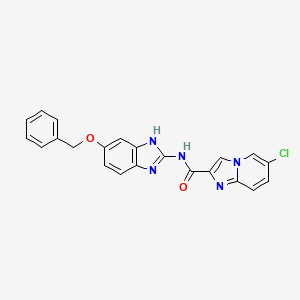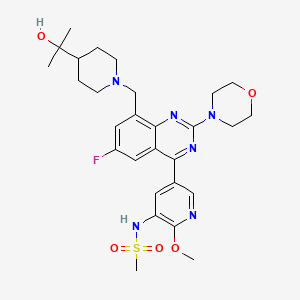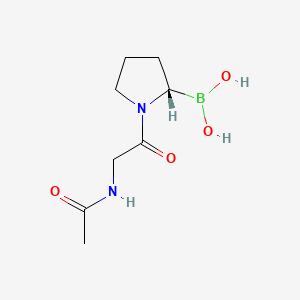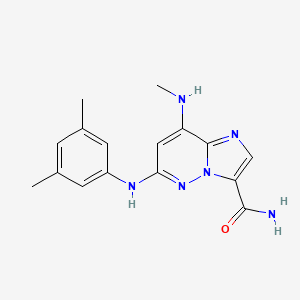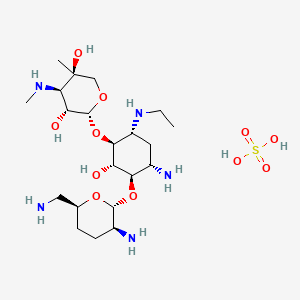
Etimicin-Sulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etimicin-Sulfat ist ein Aminoglykosid-Antibiotikum der vierten GenerationDiese Modifikation verstärkt seine antibakterielle Aktivität und reduziert seine Toxizität im Vergleich zu früheren Generationen von Aminoglykosiden . This compound ist wirksam gegen ein breites Spektrum gramnegativer und einiger grampositiver Bakterien, wodurch es wertvoll bei der Behandlung schwerwiegender Infektionen ist .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird aus Gentamicin C1a synthetisiert, indem eine Ethylgruppe an der 1-N-Position eingeführt wird. Der Prozess beinhaltet die Verwendung von Säuren oder Laugen als pH-Konditionierungsmittel, um die Löslichkeit von Etimicin zu erhöhen. Isoosmotische Anpassungsmittel werden ebenfalls verwendet, um eine schnelle Sterilisation zu ermöglichen .
Industrielle Produktionsmethoden: Der Prozess wird sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei strenge Qualitätskontrollmaßnahmen die Verunreinigungen begrenzen .
Wissenschaftliche Forschungsanwendungen
Etimicin-Sulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Aminoglykosid-Antibiotika und ihren chemischen Eigenschaften verwendet.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die bakterielle Proteinsynthese und Resistenzmechanismen.
Medizin: In klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung bakterieller Infektionen zu bewerten.
Industrie: Wird bei der Entwicklung neuer Antibiotika und in Qualitätskontrollprozessen für pharmazeutische Formulierungen verwendet
5. Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es an die bakterielle 30S-Ribosomenuntereinheit bindet und so die Messenger-RNA-Bindung und die Acceptor-Transfer-RNA-Stelle stört. Diese Störung hemmt die Proteinsynthese und führt zum Tod der Bakterienzelle. Die geringe Nephrotoxizität und Ototoxizität der Verbindung wird darauf zurückgeführt, dass sie sich nur minimal in den Mitochondrien der Zielzellen anreichert, was zu einer geringeren Hemmung der mitochondrialen Funktion führt .
Ähnliche Verbindungen:
Gentamicin: Ein Aminoglykosid der zweiten Generation mit höherer Toxizität.
Amikacin: Ein Aminoglykosid der dritten Generation mit einem breiteren Wirkungsspektrum.
Netilmicin: Ein semisyntetisches Derivat von Sisomycin mit ähnlicher Wirkung, aber geringerer Toxizität.
Einzigartigkeit: this compound zeichnet sich durch seine verbesserte antibakterielle Aktivität und reduzierte Toxizität im Vergleich zu anderen Aminoglykosiden aus. Seine Fähigkeit, Infektionen zu behandeln, die durch Aminoglykosid-resistente Stämme verursacht werden, unterstreicht seine klinische Bedeutung .
Wirkmechanismus
Target of Action
Etimycin sulfate, also known as Etimicin, primarily targets the 30S subunit of the bacterial ribosome . This subunit is a crucial component of the protein synthesis machinery in bacteria. By interacting with this target, Etimycin sulfate can effectively inhibit bacterial protein synthesis, leading to the death of the bacteria.
Mode of Action
Etimycin sulfate interacts with its target, the 30S ribosomal subunit, by binding to it . This binding interferes with the mRNA binding and the acceptor tRNA site, thereby inhibiting protein synthesis in susceptible organisms
Biochemical Pathways
Etimycin sulfate affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts the normal process of translation, which is the synthesis of proteins based on the genetic information in the mRNA . This disruption affects the downstream effects of protein synthesis, leading to the death of the bacteria. The exact biochemical pathways affected by Etimycin sulfate are still under investigation.
Pharmacokinetics
Etimycin sulfate is a fourth-generation aminoglycoside, known for its high efficacy and low toxicity . It exhibits minimal nephrotoxicity and ototoxicity in rats following multi-dose administration . Pharmacokinetic studies in rats showed that Etimycin sulfate, like other aminoglycosides, accumulates in the kidney and inner ear, but to a lesser degree compared to other aminoglycosides . This suggests that Etimycin sulfate may have better bioavailability and less toxicity.
Result of Action
The primary result of Etimycin sulfate’s action is the inhibition of protein synthesis in bacteria, leading to bacterial death . At the cellular level, Etimycin sulfate causes minimal damage to the mitochondrial complex and mitochondrial biogenesis . This is believed to be due to its lesser accumulation in the mitochondria of target cells, resulting in lesser inhibition of mitochondrial function .
Biochemische Analyse
Biochemical Properties
Etimycin Sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of Etimycin Sulfate is the inhibition of normal protein synthesis in sensitive bacteria .
Molecular Mechanism
Etimycin Sulfate exerts its effects at the molecular level. It binds to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth. This binding interaction leads to inhibition of protein synthesis and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Etimicin sulfate is synthesized from gentamicin C1a by introducing an ethyl group at the 1-N position. The process involves the use of acids or alkali as pH conditioning agents to increase the solubility of etimicin. Isoosmotic adjustment agents are also used to facilitate quick sterilization .
Industrial Production Methods: The process is carefully controlled to ensure high yield and purity, with stringent quality control measures to limit impurities .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Etimicin-Sulfat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Ersatz einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führt .
Vergleich Mit ähnlichen Verbindungen
Gentamicin: A second-generation aminoglycoside with higher toxicity.
Amikacin: A third-generation aminoglycoside with a broader spectrum of activity.
Netilmicin: A semisynthetic derivative of sisomycin with similar action but less toxicity.
Uniqueness: Etimicin sulfate stands out due to its enhanced antibacterial activity and reduced toxicity compared to other aminoglycosides. Its ability to treat infections caused by aminoglycoside-resistant strains further highlights its clinical significance .
Eigenschaften
CAS-Nummer |
362045-44-1 |
|---|---|
Molekularformel |
C21H45N5O11S |
Molekulargewicht |
575.7 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1 |
InChI-Schlüssel |
OEBISAUVQBGQKC-ZIZSAZPJSA-N |
SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O |
Isomerische SMILES |
CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N.OS(=O)(=O)O |
Kanonische SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




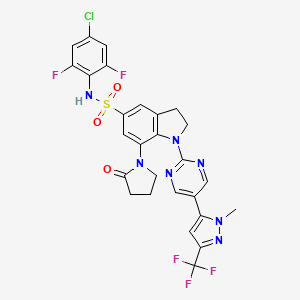

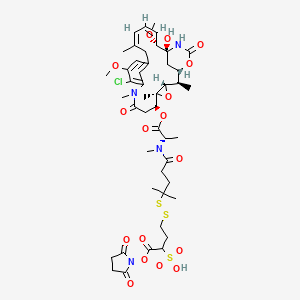
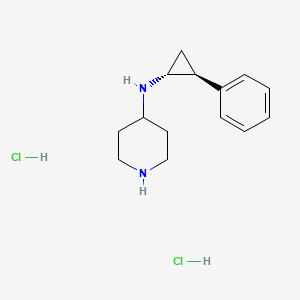

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)
